molecular formula C12H18O3 B12089935 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- CAS No. 57440-68-3

1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)-

Cat. No.: B12089935
CAS No.: 57440-68-3
M. Wt: 210.27 g/mol
InChI Key: ZARBRIHTWIAEBW-UHFFFAOYSA-N
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Description

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H18O3. It is a cyclohexane derivative with two ketone groups and a methyl group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione typically involves the reaction of 2-methylcyclohexane-1,3-dione with 1-penten-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, elimination, and substitution .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(3-oxopentyl)cyclopentanedione: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione: Similar structure but with a cycloheptane ring.

    2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione: Similar structure but with a shorter side chain

Uniqueness

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione is unique due to its specific ring size and the presence of two ketone groups. This structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-9(13)7-8-12(2)10(14)5-4-6-11(12)15/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARBRIHTWIAEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC1(C(=O)CCCC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429444
Record name 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57440-68-3
Record name 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-(3-oxopentyl)cyclohexan-1,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTB6RPG49C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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